N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxane core linked to a piperazine moiety substituted with a 4-chlorophenyl group. The structural scaffold combines a sulfonamide group (critical for hydrogen bonding) with a piperazine-aryl system, enabling receptor selectivity and modulation.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c21-16-1-3-17(4-2-16)24-11-9-23(10-12-24)8-7-22-29(25,26)18-5-6-19-20(15-18)28-14-13-27-19/h1-6,15,22H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZHRPQFDLANCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptor located in the brain and are involved in various neurological processes such as cognition, learning, and emotion.
Mode of Action
The compound acts as a potent and selective ligand for the D4 dopamine receptors. It binds to these receptors and modulates their activity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide are largely defined by its interactions with various biomolecules. The compound’s piperazine ring is known to interact with a variety of enzymes and proteins
Cellular Effects
Given its role as a ligand for the D4 dopamine receptor, it can be inferred that the compound may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a ligand for the D4 dopamine receptor, it likely exerts its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including receptor binding affinities, enzyme inhibition capabilities, and potential therapeutic uses.
- Molecular Formula : C21H26ClN3O3S
- Molecular Weight : 403.9 g/mol
- CAS Number : 1049367-00-1
Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinity for various receptors. Notably:
- Dopamine D4 Receptor : Compounds with similar structures have shown high affinity for the dopamine D4 receptor. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated an IC50 value of 0.057 nM with selectivity over the D2 receptor by a factor greater than 10,000 .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been evaluated through various studies:
- Acetylcholinesterase (AChE) Inhibition : Compounds within this chemical class have exhibited strong inhibitory effects on AChE, which is crucial for neurotransmission regulation. For instance, certain derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against AChE .
- Urease Inhibition : The sulfonamide moiety in the compound has been linked to urease inhibition, which is significant for treating infections caused by urease-producing bacteria. Some derivatives showed IC50 values as low as 1.13 µM .
Antibacterial Activity
The antibacterial properties of compounds similar to this compound have been documented:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Other strains | Varies |
These findings indicate moderate to strong activity against specific bacterial strains with potential therapeutic applications in infectious diseases .
Case Study 1: Neuropharmacology
In a study focused on neuropharmacological applications, derivatives of the compound were tested for their effects on dopamine D4 receptors. The results indicated that compounds with high selectivity for D4 receptors could be beneficial in treating disorders such as schizophrenia and ADHD due to their role in modulating dopaminergic signaling .
Case Study 2: Antimicrobial Research
Another study highlighted the antimicrobial efficacy of sulfonamide-containing compounds against various pathogens. The results suggested that these compounds could serve as leads in developing new antibiotics targeting urease-producing bacteria, which are often resistant to conventional antibiotics .
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that this compound exhibits high affinity for the dopamine D4 receptor. Studies have shown that it possesses an IC50 value of approximately 0.057 nM, indicating potent receptor binding and selectivity over other receptors such as D2 and serotonin 5-HT1A receptors . This selectivity suggests potential applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Antipsychotic Properties
Given its interaction with dopamine receptors, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may serve as a candidate for developing new antipsychotic medications. The compound's ability to selectively target the D4 receptor could lead to fewer side effects compared to traditional antipsychotics that affect multiple receptor types.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties. By modulating neurotransmitter systems, there is potential for this compound to protect against neurodegenerative processes . Further research is needed to elucidate these effects specifically for this compound.
Case Study 1: Structure-Affinity Relationship (SAR)
A series of studies have been conducted to explore the structure-affinity relationship of piperazine derivatives on dopamine receptors. The findings indicate that modifications in the piperazine ring or the attached aromatic groups significantly influence receptor affinity and selectivity . Such insights are essential for designing more effective drugs targeting specific receptor subtypes.
Case Study 2: Synthesis and Biological Evaluation
Research involving the synthesis of this compound has demonstrated its potential as a lead compound in drug development. Biological evaluations showed promising results in vitro and in vivo, supporting further investigation into its therapeutic applications .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural variations and molecular properties of the target compound and its analogs:
Pharmacological Profiles
- Target Compound : Demonstrates selective binding to dopamine D4 receptors, with autoradiographic studies showing low density in striatal regions but high affinity in cortical and hippocampal areas .
- Fluorophenyl Analogs () : Substituting chlorine with fluorine reduces molecular weight but may lower receptor affinity due to decreased hydrophobicity and weaker halogen bonding. The 4-fluorophenyl analog retains moderate D4 affinity, while the 2-fluorophenyl variant likely exhibits reduced potency due to steric hindrance .
- Morpholine Derivative (): The morpholine ring enhances solubility but may reduce CNS penetration compared to piperazine.
- Thiazole Derivatives () : Compounds like G856-3090 (logP 3.82) balance lipophilicity for blood-brain barrier penetration. Thiazole rings may engage in π-π stacking with receptor residues, though their sulfonamide positioning differs from the target compound .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Morpholine-containing analogs () may exhibit improved aqueous solubility due to the oxygen-rich heterocycle, whereas furan-substituted compounds () could face metabolic oxidation challenges .
- Metabolic Stability : Thiazole and pyridine moieties () may resist cytochrome P450 degradation, extending half-life compared to the target compound .
Preparation Methods
Preparation of 2,3-Dihydro-1,4-benzodioxine-6-thiol
The thiol precursor is synthesized via cyclization of a potassium salt derived from 4-chlorobenzoic acid. Starting with esterification of 4-chlorobenzoic acid using methanol and sulfuric acid, the methyl ester is hydrazinated to form 4-chlorobenzohydrazide. Treatment with carbon disulfide (CS₂) and potassium hydroxide yields a potassium dithiocarbazate salt, which undergoes cyclization in acidic medium to produce 2,3-dihydro-1,4-benzodioxine-6-thiol.
Key reaction conditions :
Conversion to Sulfonyl Chloride
The thiol is oxidized to sulfonyl chloride using chlorine gas in a 1,2-dichloroethane/water solvent system. This method avoids side reactions caused by poor solubility in alternative solvents like acetic acid.
Optimized parameters :
-
Reaction temperature: 0°C.
-
Solvent: 1,2-dichloroethane/water (1:1 v/v).
Preparation of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethylamine
The piperazine-ethylamine linker is critical for connecting the sulfonamide to the 4-chlorophenyl group. A benzhydrylpiperazine synthesis pathway provides a relevant framework.
Synthesis of 4-(4-Chlorophenyl)piperazine
4-(4-Chlorophenyl)piperazine is synthesized via nucleophilic aromatic substitution. 1-Chloro-4-nitrobenzene reacts with piperazine in the presence of a palladium catalyst to yield 4-(4-nitrophenyl)piperazine, which is reduced to the corresponding amine using hydrogen gas and a Raney nickel catalyst.
Modifications for chlorophenyl derivative :
-
Replacement of nitro with chloro via Ullmann coupling or Buchwald-Hartwig amination.
-
Purification by column chromatography (silica gel, 5% methanol/dichloromethane).
Coupling of Sulfonyl Chloride and Amine
The final step involves nucleophilic substitution between the benzodioxine sulfonyl chloride and the piperazine-ethylamine. This method mirrors sulfonamide formation in benzhydrylpiperazine hybrids.
Reaction Conditions
Workup and Purification
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate (20–40%) in hexane. Trituration with n-pentane/diethyl ether (1:1) removes residual impurities.
Yield : 65–72% depending on substituents.
Characterization and Analytical Data
Spectral Analysis
-
¹H NMR (DMSO-d₆) :
-
IR :
Elemental Analysis
Optimization and Challenges
Sulfonyl Chloride Stability
The benzodioxine sulfonyl chloride is moisture-sensitive. Storage under inert atmosphere (argon) at −20°C prevents hydrolysis.
Q & A
Basic: What synthetic routes are commonly employed for N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
Methodological Answer:
The synthesis typically involves:
Sulfonamide Formation: Reacting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with a piperazine derivative (e.g., 1-(4-chlorophenyl)piperazine) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., sodium hydride or triethylamine) .
Ethyl Linker Introduction: Coupling the intermediate with ethylenediamine derivatives via nucleophilic substitution or reductive amination .
Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
ICReDD’s integrated approach combines:
- Quantum Chemical Calculations: To predict reaction pathways and transition states for key steps (e.g., sulfonamide bond formation) .
- Machine Learning: Analyzing experimental datasets (e.g., solvent effects, catalyst performance) to recommend optimal conditions (e.g., DMF as solvent, 60°C reaction temperature) .
- Feedback Loops: Experimental validation refines computational models, reducing trial-and-error cycles by ~40% .
Basic: What analytical techniques confirm the structure and purity of the compound?
Methodological Answer:
Advanced: How to address discrepancies in reported serotonin receptor binding affinity data?
Methodological Answer:
- Standardize Assays: Use radioligand binding assays (e.g., [³H]-LSD for 5-HT receptors) with consistent cell lines (e.g., HEK293 expressing human 5-HT1A) .
- Control Experiments: Assess off-target effects via selectivity panels (e.g., dopamine D2/D3 receptors) .
- Meta-Analysis: Aggregate data from multiple studies to identify outliers (e.g., conflicting Ki values due to assay pH variations) .
Basic: What structural features influence its biological activity?
Methodological Answer:
- Sulfonamide Group (-SO₂NH₂): Essential for hydrogen bonding with target receptors (e.g., 5-HT1A) .
- Piperazine Ring: Modulates lipophilicity and bioavailability; substitution at the 4-position (e.g., 4-chlorophenyl) enhances receptor selectivity .
- Dioxane Ring: Improves metabolic stability by reducing oxidative degradation .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation: Hydrochloride salts (e.g., using HCl in ethanol) improve solubility by 3–5-fold .
- Co-Solvent Systems: Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations .
- Structural Modifications: Introduce polar groups (e.g., hydroxyl or amine) on the piperazine ring without compromising binding affinity .
Basic: How are synthesis-derived impurities identified and controlled?
Methodological Answer:
- Impurity Profiling: HPLC-MS identifies byproducts (e.g., unreacted sulfonyl chloride or ethylenediamine intermediates) .
- Reference Standards: Compare retention times with certified impurities (e.g., Imp. B/C in pharmacopeial guidelines) .
- Process Optimization: Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperazine) to minimize side reactions .
Advanced: Best practices for molecular docking studies targeting serotonin receptors?
Methodological Answer:
- Protein Preparation: Use high-resolution crystal structures (e.g., 5-HT1A PDB: 7E2Z) with optimized protonation states .
- Docking Protocols:
- Software: AutoDock Vina or Schrödinger Glide.
- Grid Parameters: Center grid on binding pocket residues (e.g., Asp116, Ser199) .
- Validation: Cross-validate docking poses with mutagenesis data (e.g., key hydrogen bonds with Asp116) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
